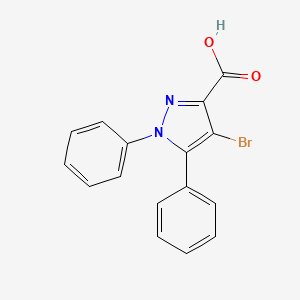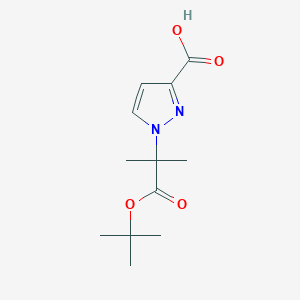![molecular formula C27H25N3O4S B2995493 N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide CAS No. 532970-33-5](/img/structure/B2995493.png)
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a benzodioxole, an indole, and an amide group. The benzodioxole group is a type of aromatic organic compound that is based on a benzene ring fused to a 1,3-dioxole ring . The indole group is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The amide group (-CONH2) is a type of functional group that consists of a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple aromatic rings and a variety of functional groups. The benzodioxole and indole rings are likely to be planar due to their aromatic nature, while the amide group could potentially participate in hydrogen bonding interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing benzodioxole, indole, and amide groups are known to participate in a variety of chemical reactions. For example, the benzodioxole group can undergo electrophilic aromatic substitution reactions, while the indole group can participate in reactions such as the Fischer indole synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of the amide group could enhance its solubility in polar solvents due to the ability of the amide group to participate in hydrogen bonding .Scientific Research Applications
Synthesis of Novel Organo Selenium Compounds
This compound, with its benzo[d][1,3]dioxole subunit, has been used in the synthesis of novel organoselenium compounds . These compounds have been explored due to their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
Anticancer Research
Compounds bearing a similar structure, specifically 1-benzo[1,3]dioxol-5-yl-indoles, have been synthesized and evaluated for their anticancer activity against various cancer cell lines . They have shown promising results, causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells .
Inhibition of Angiogenesis and P-glycoprotein Efflux Pump Activity
Similar compounds have been studied for their ability to overcome cancer chemoresistance via inhibition of angiogenesis and P-glycoprotein efflux pump activity . This could potentially improve the effectiveness of chemotherapy treatments.
Design of Antitubulin Agents
The indole nucleus, a structural motif found in this compound, is a key component of many antitubulin agents . These agents modulate microtubule assembly, causing mitotic blockade and cell apoptosis, and are used in the treatment of various cancers .
Development of Bioactive Compounds
The benzo[d][1,3]dioxole structural motif, present in this compound, is an integral part of many natural products and synthetic molecules exhibiting a broad spectrum of biological activities . It is present in a variety of compounds that possess important pharmaceutical and biological applications, such as antitumor, antimicrobial, COX-2 inhibitor, and anti-JH .
Research in Organoselenium Chemistry
This compound, with its unique structure, could potentially contribute to research efforts in organoselenium chemistry . Organoselenium compounds have been explored for their potential applications in various fields, and this compound could potentially contribute to the synthesis and evaluation of novel organoselenides .
Future Directions
The compound could potentially be investigated for its biological activity, given that compounds with similar structures have shown activity against various cancer cell lines . Further studies could also explore its physical and chemical properties, and how these properties influence its biological activity.
properties
IUPAC Name |
N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S/c1-18-6-2-3-7-20(18)27(32)28-12-13-30-15-25(21-8-4-5-9-22(21)30)35-16-26(31)29-19-10-11-23-24(14-19)34-17-33-23/h2-11,14-15H,12-13,16-17H2,1H3,(H,28,32)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLAMQIWLGCOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2995411.png)
![Methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2995413.png)

![N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide](/img/structure/B2995415.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2995416.png)
![3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2995418.png)
![N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide](/img/structure/B2995419.png)
![2-{4-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide](/img/structure/B2995420.png)
![2-[(E)-2-(2-nitrophenyl)vinyl]pyridine](/img/structure/B2995421.png)


![2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2995430.png)
![{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}(phenyl)acetic acid](/img/structure/B2995432.png)
